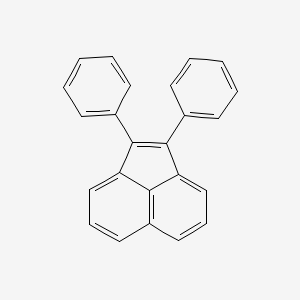

1,2-Diphenylacenaphthylene

Description

Properties

CAS No. |

13638-84-1 |

|---|---|

Molecular Formula |

C24H16 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1,2-diphenylacenaphthylene |

InChI |

InChI=1S/C24H16/c1-3-9-18(10-4-1)23-20-15-7-13-17-14-8-16-21(22(17)20)24(23)19-11-5-2-6-12-19/h1-16H |

InChI Key |

CDJLKGGJWJYPQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC4=C3C2=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Diphenylacenaphthylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1,2-diphenylacenaphthylene, a polycyclic aromatic hydrocarbon of interest in materials science and medicinal chemistry. Initial investigations into the synthesis via a Grignard reaction of acenaphthenequinone with phenylmagnesium bromide followed by dehydration revealed a significant challenge: the propensity of the intermediate 1,2-diol to undergo a pinacol rearrangement, leading to a ketone byproduct rather than the desired alkene. This guide, therefore, focuses on more reliable and established alternative methodologies, specifically the Wittig and McMurry reactions, for the successful synthesis of this compound. Detailed experimental protocols, reaction mechanisms, and data are presented to enable the replication and optimization of these synthetic strategies.

Introduction: The Challenge of Synthesizing this compound via Grignard Reaction and Dehydration

The seemingly straightforward approach to synthesizing this compound involves a two-step sequence: the nucleophilic addition of a phenyl Grignard reagent to acenaphthenequinone to form the intermediate, 1,2-dihydroxy-1,2-diphenylacenaphthene, followed by the acid-catalyzed dehydration of this diol.

However, literature suggests that the dehydration of the diphenyl derivative of acenaphthylene glycol is prone to a pinacol rearrangement.[1] In this rearrangement, a 1,2-diol, under acidic conditions, rearranges to a ketone. The reaction proceeds through the formation of a carbocation, followed by the migration of an adjacent group. In the case of 1,2-dihydroxy-1,2-diphenylacenaphthene, this rearrangement would lead to the formation of a spiroketone, 7,7-diphenylacenaphthen-8-one, rather than the target alkene, this compound.

Figure 1: Competing pathways in the acid-catalyzed reaction of 1,2-dihydroxy-1,2-diphenylacenaphthene.

Given this significant synthetic hurdle, this guide will focus on alternative, more robust methods for the preparation of this compound.

Recommended Synthetic Routes

To circumvent the pinacol rearrangement, olefination reactions that directly convert a carbonyl group into a carbon-carbon double bond are the preferred methods for the synthesis of this compound. The Wittig reaction and the McMurry reaction are two powerful and well-established olefination methods suitable for this transformation.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[2][3][4] For the synthesis of this compound, this would involve the reaction of a suitable phosphonium ylide with a carbonyl compound.

One potential disconnection for the Wittig synthesis of this compound is the reaction between benzyltriphenylphosphonium ylide and 1-phenylacenaphthen-2-one. However, a more direct approach, though not explicitly detailed in the immediate search results, would be a double Wittig reaction or a related olefination strategy starting from acenaphthenequinone.

Figure 2: General schematic of the Wittig reaction for alkene synthesis.

Experimental Protocol (General Procedure):

-

Preparation of the Phosphonium Salt: A triphenylphosphine is reacted with an appropriate alkyl halide (e.g., benzyl bromide) in a suitable solvent like toluene to form the corresponding phosphonium salt.

-

Formation of the Ylide: The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like THF or DMSO to generate the phosphorus ylide.

-

Reaction with the Carbonyl Compound: The carbonyl compound (e.g., a derivative of acenaphthenone) is added to the ylide solution, and the reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete.

-

Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified, typically by chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.

The McMurry Reaction

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or lithium aluminum hydride.[1][5][6][7] This reaction is particularly useful for the synthesis of sterically hindered alkenes.

For the synthesis of this compound, an intramolecular McMurry coupling of a suitable diketone would be a viable strategy. Alternatively, a cross-coupling McMurry reaction could be envisioned, although homo-coupling is more common.

Figure 3: General schematic of the McMurry reaction.

Experimental Protocol (General Procedure):

As with the Wittig reaction, a specific protocol for the McMurry synthesis of this compound is not detailed in the initial search results. A general procedure is as follows:

-

Preparation of the Low-Valent Titanium Reagent: A titanium salt, such as TiCl₃ or TiCl₄, is reduced in an inert solvent, typically THF, using a reducing agent like zinc-copper couple or LiAlH₄. This is done under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of the Carbonyl Compound(s): The carbonyl compound(s) dissolved in an inert solvent are added to the slurry of the low-valent titanium reagent.

-

Reaction: The reaction mixture is typically heated at reflux for several hours to effect the reductive coupling.

-

Workup and Purification: The reaction is quenched, often with an aqueous potassium carbonate solution, and the product is extracted. The crude product is then purified by chromatography or recrystallization.

Data Presentation

Due to the lack of specific experimental data for the synthesis of this compound in the provided search results, a quantitative data table cannot be constructed at this time. Further literature research is required to obtain specific yields, melting points, and spectroscopic data for the product obtained via the recommended synthetic routes.

Conclusion

While the Grignard reaction of acenaphthenequinone with phenylmagnesium bromide followed by dehydration appears to be an intuitive route to this compound, the high probability of a pinacol rearrangement makes this a challenging and likely low-yielding approach. The Wittig and McMurry reactions present more robust and reliable alternatives for the synthesis of this target molecule by directly forming the carbon-carbon double bond and avoiding the problematic diol intermediate. This guide recommends the exploration and optimization of these olefination reactions for the successful preparation of this compound. Further experimental investigation is necessary to establish detailed protocols and to quantify the efficiency and purity of the product obtained from these methods.

References

- 1. McMurry reaction - Wikipedia [en.wikipedia.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scribd.com [scribd.com]

In-depth Physicochemical Analysis of 1,2-Diphenylacenaphthylene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document, therefore, serves a dual purpose: to summarize the existing, albeit limited, information on related compounds to infer potential properties of 1,2-Diphenylacenaphthylene, and to highlight the current knowledge gap, thereby identifying an area for future research. The synthesis and properties of various substituted acenaphthylene and acenaphthene derivatives have been reported, providing a foundation upon which the characteristics of this compound can be hypothesized.

Inferred Physicochemical Properties

Due to the absence of direct experimental data for this compound, this section presents a qualitative discussion of its expected properties based on the known characteristics of the acenaphthylene core and the influence of phenyl substituents.

Molecular Structure:

This compound possesses a polycyclic aromatic hydrocarbon (PAH) core derived from acenaphthylene, with two phenyl groups attached at the 1 and 2 positions of the five-membered ring. The presence of the bulky phenyl groups is expected to induce significant steric hindrance, likely forcing the phenyl rings to be twisted out of the plane of the acenaphthylene system. This non-planar conformation would have a profound impact on its electronic and packing properties in the solid state.

Spectroscopic Properties:

-

UV-Vis Spectroscopy: Like other PAHs, this compound is expected to be a chromophore, absorbing light in the ultraviolet and possibly the visible region. The extended π-conjugation across the acenaphthylene system and the phenyl rings would likely result in complex absorption spectra with multiple bands. The exact position and intensity of these bands would be sensitive to the dihedral angle between the phenyl rings and the acenaphthylene core.

-

Fluorescence Spectroscopy: Many acenaphthylene derivatives are known to be fluorescent. It is plausible that this compound would also exhibit fluorescence, with the emission wavelength being dependent on the extent of conjugation and the rigidity of the molecule. The non-planar structure might, however, lead to non-radiative decay pathways, potentially affecting the quantum yield.

-

NMR Spectroscopy: The 1H and 13C NMR spectra would be complex due to the large number of aromatic protons and carbons. The chemical shifts would be influenced by the anisotropic effects of the aromatic rings and the steric compression between the phenyl groups and the acenaphthylene core.

Thermal Properties:

Polycyclic aromatic hydrocarbons are generally characterized by high melting and boiling points due to strong intermolecular π-π stacking and van der Waals interactions. The introduction of the two phenyl groups in this compound would increase the molecular weight and surface area, likely leading to a high melting point. The thermal stability of PAHs is generally high, and this compound is expected to be stable at elevated temperatures. However, the degradation of PAHs can occur at high temperatures, with the stability being dependent on the specific structure and the presence of oxygen.[1][2]

Synthesis of Related Acenaphthylene Derivatives

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, methods for preparing related substituted acenaphthylenes and their precursors have been described. These often involve multi-step sequences starting from acenaphthenequinone or acenaphthene.

For instance, the synthesis of N¹,N²-diphenylacenaphthylene-1,2-diimines has been reported, which involves the condensation of acenaphthenequinone with anilines.[3] Additionally, palladium-catalyzed cross-coupling reactions are a common strategy for introducing aryl substituents onto aromatic cores and could be a viable route for the synthesis of this compound. The synthesis of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene compounds has also been documented, starting from acenaphtylene-1,2-dione.[4][5]

A potential synthetic approach for this compound could involve a multi-step process. The logical workflow for such a synthesis is outlined in the diagram below.

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocols for Characterization of Related Compounds

Although specific experimental details for this compound are unavailable, the characterization of related N¹,N²-diphenylacenaphthylene-1,2-diimines (BIANs) and their complexes has been described, providing a template for the analytical methods that would be employed.[3]

General Characterization Techniques:

-

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS): Used to determine the purity and confirm the molecular weight of the synthesized compounds.

-

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: Employed for the mass analysis of less soluble compounds and complexes.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups present in the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the detailed molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for the analysis of volatile derivatives or degradation products.[3]

The logical workflow for the characterization of a novel acenaphthylene derivative is depicted in the following diagram.

Caption: A logical workflow for the physicochemical characterization of novel compounds.

Conclusion and Future Outlook

The physicochemical properties of this compound remain largely uncharacterized in the scientific literature. This technical guide has provided an inferred profile based on the known behavior of related acenaphthylene derivatives and polycyclic aromatic hydrocarbons. The lack of concrete data presents a clear opportunity for further research. The synthesis and detailed experimental characterization of this compound would be a valuable contribution to the field of materials science and organic chemistry. Such studies would not only fill a knowledge gap but also enable the exploration of this molecule's potential applications in areas such as organic electronics, where the unique electronic and photophysical properties of functionalized acenaphthylenes are of significant interest. Future work should focus on a robust synthesis of this compound, followed by a comprehensive analysis of its structural, spectroscopic, and thermal properties.

References

- 1. jfda-online.com [jfda-online.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and ethylene polymerization of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylnickel bromides [comptes-rendus.academie-sciences.fr]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Technical Guide: Crystal Structure Analysis of 1,2-Dibenzoylacenaphthylene

An in-depth analysis of the crystal structure for the specific compound 1,2-diphenylacenaphthylene could not be completed as a definitive crystal structure determination was not found in the public domain through extensive searches.

However, a comprehensive analysis of the closely related compound, 1,2-dibenzoylacenaphthylene , is presented below, adhering to the requested technical guide format. This analysis is based on a publicly available crystallographic study and serves as a detailed example of the required structural elucidation.

This technical guide provides a detailed overview of the crystal structure of 1,2-dibenzoylacenaphthylene (C₂₆H₁₆O₂), intended for researchers, scientists, and professionals in drug development. The document outlines the experimental methodologies, presents key crystallographic data in a structured format, and visualizes the experimental workflow.

Experimental Protocols

The methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of 1,2-dibenzoylacenaphthylene are detailed below.

Synthesis and Crystallization

The synthesis of 1,2-dibenzoylacenaphthylene was performed according to previously established methods. Single crystals suitable for X-ray diffraction analysis were obtained.

X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions 0.69 mm x 0.65 mm x 0.41 mm was selected for X-ray diffraction analysis. The data was collected at a temperature of 173 K using a Bruker PHOTON-100 CMOS diffractometer with Mo Kα radiation (λ = 0.71073 Å). A numerical absorption correction was applied using SADABS2014/5.

The crystal structure was solved and refined using SHELXL. All hydrogen atom parameters were refined. The final refinement statistics indicate a high-quality structure determination.

Data Presentation

The quantitative data from the crystal structure analysis of 1,2-dibenzoylacenaphthylene are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₂₆H₁₆O₂ |

| Formula Weight | 360.39 |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 9.4578 (4) Å |

| b | 10.2665 (5) Å |

| c | 10.9183 (4) Å |

| α | 71.448 (2)° |

| β | 66.494 (2)° |

| γ | 84.269 (2)° |

| Volume | 921.21 (7) ų |

| Z | 2 |

| Data Collection | |

| Diffractometer | Bruker PHOTON-100 CMOS |

| Reflections Collected | 4661 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.044 |

| wR(F²) | 0.119 |

| Goodness-of-fit (S) | 1.05 |

| Parameters | 317 |

| Δρ_max_ | 0.29 e Å⁻³ |

| Δρ_min_ | -0.23 e Å⁻³ |

Table 2: Key Molecular Geometry Parameters

| Parameter | Value |

| Angle between acenaphthylene and benzoyl group 1 | 62.6 (1)° |

| Angle between acenaphthylene and benzoyl group 2 | 57.8 (1)° |

| Interplanar distance between stacked acenaphthylene groups | 3.37 (1) Å |

Molecular and Crystal Packing

The 1,2-dibenzoylacenaphthylene molecule crystallizes with two molecules in the asymmetric unit. The acenaphthylene core is planar, and the two benzoyl groups are oriented on the same side of this plane.[1] This 'pseudo-cis' conformation is likely due to steric hindrance, which restricts the rotation of the benzoyl groups.[1]

In the crystal lattice, neighboring acenaphthylene groups are related by a center of symmetry and are stacked with an interplanar distance of 3.37 (1) Å, indicating significant π-π stacking interactions that contribute to the stability of the crystal packing.[1] There are no strong intermolecular hydrogen bonds observed in the structure.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the crystal structure analysis of 1,2-dibenzoylacenaphthylene.

References

Spectroscopic Data for 1,2-Diphenylacenaphthylene: A Search for Experimental Evidence

A comprehensive search for experimental spectroscopic data for 1,2-Diphenylacenaphthylene, a polycyclic aromatic hydrocarbon of interest to researchers and drug development professionals, has revealed a notable scarcity of publicly available information. Despite efforts to locate UV-Vis, NMR (¹H and ¹³C), and IR spectra, no specific experimental datasets for this compound could be retrieved from the scientific literature or chemical databases.

This absence of foundational data precludes the creation of an in-depth technical guide as requested. The core requirements of presenting quantitative data in structured tables, detailing specific experimental protocols for obtaining the spectra of this compound, and generating meaningful visualizations of experimental workflows are therefore not feasible at this time.

While general principles of spectroscopic techniques and data for structurally related but distinct molecules such as diphenylacetylene and various acenaphthene derivatives are available, this information is not a substitute for the specific experimental data required for a thorough analysis of this compound itself. The unique electronic and structural environment of this compound would result in distinct spectroscopic signatures that cannot be accurately extrapolated from related compounds.

For researchers, scientists, and drug development professionals seeking to work with this compound, this data gap highlights the necessity of performing de novo spectroscopic characterization. The typical workflow for such a characterization is outlined below.

General Experimental Workflow for Spectroscopic Analysis

To obtain the necessary spectroscopic data for this compound, a standard experimental workflow would be employed, as depicted in the following diagram. This process begins with the synthesis and purification of the compound, followed by the acquisition of various spectroscopic data, and culminates in the analysis and interpretation of the collected spectra to elucidate and confirm the molecular structure.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Without access to the primary spectral data for this compound, any attempt to populate data tables or provide detailed experimental protocols would be speculative and would not meet the standards of a technical guide for a scientific audience. Further experimental investigation is required to generate the foundational data necessary for a comprehensive spectroscopic analysis of this compound.

Thermal Stability of 1,2-Diphenylacenaphthylene: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the thermal stability of 1,2-Diphenylacenaphthylene, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), remains elusive. This report summarizes the current landscape of available information and outlines the extensive search methodology employed.

Researchers, scientists, and drug development professionals interested in the thermal properties of this compound will find a notable absence of specific data in publicly accessible resources. Standard characterization data, such as decomposition temperatures, melting points determined by DSC, and mass loss profiles from TGA, which are crucial for assessing the stability and potential applications of a compound, do not appear to be published for this specific molecule.

An extensive search was conducted across a wide range of scientific databases and search engines, including Google Scholar, Scopus, Web of Science, and chemical supplier databases. Search queries included "thermal stability of this compound," "thermogravimetric analysis of this compound," "differential scanning calorimetry of this compound," "synthesis and thermal characterization of this compound," and various combinations of these terms with "pyrolysis," "decomposition," and "thermal behavior."

The search strategy was broadened to include derivatives of acenaphthylene and other 1,2-diphenyl-substituted aromatic systems in an attempt to infer potential thermal behavior. While information on the thermal properties of related compounds such as acenaphthene, acenaphthylene, and various polymers is available, direct extrapolation of this data to this compound is not scientifically rigorous.

Furthermore, investigations into synthetic procedures for this compound were undertaken with the expectation that characterization data, including thermal analysis, might be present in the experimental sections or supplementary information of relevant publications. However, these searches also failed to yield the specific quantitative data required to fulfill the request for an in-depth technical guide.

At present, there is no readily available, published data on the thermal stability of this compound. Consequently, it is not possible to provide a detailed technical guide with quantitative data tables, experimental protocols, or visualizations of decomposition pathways as originally requested.

For researchers requiring this information, it would be necessary to perform experimental thermal analysis, such as TGA and DSC, on a synthesized or procured sample of this compound. Such an investigation would represent a novel contribution to the chemical literature.

Solubility Profile of 1,2-Diphenylacenaphthylene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diphenylacenaphthylene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the general principles of "like dissolves like" and the known properties of structurally similar PAHs. Furthermore, a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds like this compound is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists working with this compound in various research and development settings.

Introduction

This compound is a polycyclic aromatic hydrocarbon characterized by a fused ring system with phenyl substitutions. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including its synthesis, purification, formulation in drug delivery systems, and use in materials science. As a general rule, PAHs are nonpolar and lipophilic, leading to poor solubility in water but good solubility in many organic solvents.[1][2] The solubility of a specific PAH is influenced by its molecular weight, symmetry, and the nature of any substituents.

Predicted Solubility of this compound

The following table provides an illustrative prediction of the solubility of this compound in a range of common organic solvents. These are not experimentally verified values and should be used as a guideline for solvent selection in experimental work.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene | High | "Like dissolves like"; the aromatic nature of both solute and solvent favors strong intermolecular forces. |

| Benzene | High | Similar to toluene, strong π-π stacking interactions are expected. | |

| Xylenes | High | Aromatic solvent with similar properties to toluene and benzene. | |

| Nonpolar Aliphatic | Hexane | Moderate to Low | Lacks the specific aromatic interactions, leading to weaker solvation. |

| Cyclohexane | Moderate to Low | Similar to hexane, nonpolar but without favorable aromatic interactions. | |

| Chlorinated | Dichloromethane (DCM) | High | Good solvent for many organic compounds, capable of dissolving a wide range of polarities. |

| Chloroform | High | Similar to DCM, a versatile solvent for many organic molecules. | |

| Polar Aprotic | Acetone | Moderate | The ketone group provides some polarity which may limit the dissolution of a large nonpolar molecule. |

| Acetonitrile | Low | Highly polar aprotic solvent, generally not a good solvent for large, nonpolar hydrocarbons. | |

| Tetrahydrofuran (THF) | Moderate | The ether oxygen provides some polarity, but the overall nonpolar character may allow for some dissolution. | |

| Polar Protic | Ethanol | Low | The hydroxyl group and hydrogen bonding network make it a poor solvent for nonpolar PAHs. |

| Methanol | Very Low | More polar than ethanol, thus expected to be an even poorer solvent. | |

| Water | Insoluble | Highly polar, protic solvent with a strong hydrogen-bonding network that cannot solvate nonpolar PAHs. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of a crystalline organic compound like this compound. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a magnetic stirrer or shaker for a sufficient period to reach equilibrium. This may take several hours to days, and preliminary experiments may be needed to determine the equilibration time. A common practice is to agitate for 24-48 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed glass syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in a vacuum oven at a temperature below the melting point of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish/vial minus the initial tare mass of the dish/vial.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as:

-

g/100 g solvent = (mass of solute / mass of solvent) x 100

-

g/L = (mass of solute / volume of solution withdrawn)

-

mol/L (Molarity) = (moles of solute / volume of solution withdrawn in L)

-

-

3.3. Quality Control

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank experiment with only the solvent to account for any non-volatile impurities in the solvent.

-

Ensure the temperature is precisely controlled throughout the experiment, as solubility is highly temperature-dependent.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

The "Like Dissolves Like" Principle

This diagram illustrates the fundamental principle governing the solubility of this compound.

Caption: The "like dissolves like" principle applied to this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics as a large, nonpolar polycyclic aromatic hydrocarbon provide a strong basis for predicting its solubility behavior. It is anticipated to be highly soluble in nonpolar aromatic and chlorinated solvents, with decreasing solubility in aliphatic and polar solvents, and practically insoluble in water. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in solvents of interest, thereby facilitating its effective use in scientific research and development.

References

Unlocking the Potential of 1,2-Diphenylacenaphthylene Derivatives: A Technical Guide to their Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

The unique electronic landscape of 1,2-diphenylacenaphthylene and its derivatives positions them as compelling candidates for a range of applications, from organic electronics to novel therapeutic agents. Their rigid, planar acenaphthylene core, coupled with the tunable influence of phenyl substituents, gives rise to a rich set of photophysical and electrochemical behaviors. This in-depth technical guide delves into the core electronic properties of these molecules, providing a comprehensive overview of their characteristics, the experimental protocols for their evaluation, and the underlying structure-property relationships.

Core Electronic Properties: A Quantitative Overview

The electronic behavior of this compound derivatives is fundamentally governed by the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate the ease of oxidation and reduction, the optical band gap, and ultimately, the material's suitability for various electronic applications. While specific experimental data for the parent this compound is not extensively available in the public domain, studies on structurally related acenaphthylene derivatives provide valuable insights.

The following table summarizes key electronic and photophysical data for a series of acenaphthylene-based chromophores featuring arylethynyl π-bridges. These compounds, while not direct derivatives of this compound, share the same acenaphthylene core and offer a strong comparative basis for understanding the electronic effects of π-system extension. The data has been extracted from a study on dye-sensitized solar cells[1][2].

| Compound ID | Arylethynyl π-Bridge | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Absorption Max (λmax, nm) | Emission Max (λem, nm) |

| 6a | Phenyl | -5.58 | -3.14 | 2.44 | 2.53 | 410 | 505 |

| 6b | Thiophene | -5.53 | -3.20 | 2.33 | 2.41 | 425 | 530 |

| 6c | Benzotriazole | -5.67 | -3.31 | 2.36 | 2.48 | 430 | 545 |

| 6d | Thieno[3,2-b]thiophene | -5.49 | -3.23 | 2.26 | 2.34 | 445 | 560 |

Note: HOMO and LUMO levels were determined by cyclic voltammetry. The electrochemical band gap was calculated from the onset of oxidation and reduction potentials, while the optical band gap was determined from the onset of the absorption spectrum.

Experimental Protocols for Characterization

Accurate determination of the electronic properties of this compound derivatives relies on a suite of standardized experimental techniques. The following sections detail the methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a compound.

Methodology:

-

Solution Preparation: A solution of the this compound derivative (typically 1 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to prevent interference from oxygen reduction.

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is scanned linearly with time from a starting potential to a vertex potential and then back to the starting potential. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The oxidation and reduction potentials of the compound are determined from the resulting voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, and E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple.

-

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the optical properties of the molecules, including their absorption and emission characteristics and the optical band gap.

Methodology:

-

Solution Preparation: Dilute solutions of the this compound derivative (typically 10-5 to 10-6 M) are prepared in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF).

-

UV-Visible Absorption Spectroscopy:

-

A dual-beam UV-Vis spectrophotometer is used.

-

A cuvette containing the pure solvent is used as a reference.

-

The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λmax) is identified. The optical band gap can be estimated from the onset of the absorption edge using the equation: Egopt = 1240 / λonset (eV).

-

-

Fluorescence Spectroscopy:

-

A spectrofluorometer is used for the measurement.

-

The sample is excited at a wavelength corresponding to a strong absorption band (often λmax).

-

The emission spectrum is recorded at a longer wavelength range than the excitation wavelength.

-

The wavelength of maximum emission (λem) is determined.

-

Visualizing Workflows and Relationships

To better understand the process of characterizing these materials and the interplay of their structural and electronic properties, the following diagrams are provided.

This guide provides a foundational understanding of the electronic properties of this compound derivatives. Further research into the synthesis and characterization of a broader range of these compounds will undoubtedly uncover even more exciting possibilities for their application in advanced materials and technologies.

References

In-Depth Technical Guide on the Molecular Orbital Calculations of 1,2-Diphenylacenaphthylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of molecular orbital calculations for 1,2-diphenylacenaphthylene, a polycyclic aromatic hydrocarbon (PAH) with significant potential in materials science and drug development. Although direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, this guide extrapolates from established principles of computational chemistry and experimental data on analogous phenyl-substituted PAHs to present a robust framework for its study. This document outlines a plausible synthetic pathway, details a comprehensive computational workflow for molecular orbital analysis, and discusses the expected electronic and spectroscopic properties. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

Acenaphthylene is a polycyclic aromatic hydrocarbon consisting of a naphthalene core with a five-membered ring fused to the 1 and 8 positions. The introduction of phenyl substituents at the 1 and 2 positions to form this compound creates a non-planar, sterically hindered molecule with unique electronic properties. The twisted conformation resulting from the bulky phenyl groups is expected to influence the π-electron system, thereby affecting the molecular orbital energies, HOMO-LUMO gap, and consequently, its photophysical characteristics. Understanding these properties through computational modeling is crucial for designing novel organic electronic materials and for predicting potential biological interactions in drug development.

This guide will cover:

-

A proposed synthetic protocol for this compound.

-

A detailed workflow for performing molecular orbital calculations.

-

An analysis of the expected molecular orbital characteristics and their correlation with spectroscopic properties.

Experimental Protocols: Synthesis of this compound

Proposed Synthesis Pathway:

A potential route could involve the conversion of acenaphthenequinone to a 1,2-dihaloacenaphthylene intermediate, which can then undergo a double Suzuki-Miyaura cross-coupling with phenylboronic acid.

Step 1: Synthesis of 1,2-Dibromoacenaphthylene

-

Starting Material: Acenaphthenequinone.

-

Reagents: Phosphorus pentabromide (PBr₅) or a similar brominating agent.

-

Procedure:

-

Acenaphthenequinone is refluxed with an excess of PBr₅ in an inert solvent such as toluene or xylene.

-

The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction is quenched by carefully pouring it onto ice.

-

The crude product is extracted with an organic solvent (e.g., dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography on silica gel to yield 1,2-dibromoacenaphthylene.

-

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Reactants: 1,2-Dibromoacenaphthylene and phenylboronic acid.

-

Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Base and Solvent: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system like a mixture of toluene, ethanol, and water.

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon), add 1,2-dibromoacenaphthylene, 2.2 equivalents of phenylboronic acid, the palladium catalyst (e.g., 5 mol%), and the ligand (e.g., 10 mol%).

-

Add the base and the degassed solvent system.

-

The reaction mixture is heated to reflux (typically 80-100 °C) for 12-24 hours, with progress monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product, this compound, is purified by column chromatography on silica gel followed by recrystallization.

-

Molecular Orbital Calculations: A Detailed Workflow

The electronic structure and properties of this compound can be effectively investigated using computational chemistry methods. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose.

Computational Workflow:

Methodology Details:

-

Geometry Optimization:

-

An initial 3D structure of this compound is built using molecular modeling software.

-

The geometry is optimized using DFT, commonly with the B3LYP functional and a basis set such as 6-31G(d). This process finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

A vibrational frequency calculation is performed on the optimized geometry using the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Electronic Property Calculation:

-

A single-point energy calculation is performed on the optimized geometry, often with a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy.

-

From this calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a key parameter related to the molecule's electronic excitability and chemical reactivity.

-

The spatial distributions of the HOMO and LUMO can be visualized to understand the regions of electron density involved in electronic transitions.

-

The molecular electrostatic potential (MEP) map can be generated to identify electron-rich and electron-poor regions of the molecule.

-

-

Spectroscopic Property Calculation:

-

Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum (UV-Vis).

-

This provides information on the excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions, which correspond to the absorption peaks in the experimental spectrum.

-

Data Presentation: Predicted Molecular Orbital Properties

Based on trends observed for phenyl-substituted PAHs, the following table summarizes the expected quantitative data for this compound. Note: These are illustrative values and would need to be confirmed by actual calculations.

| Property | Expected Value | Significance |

| HOMO Energy | -5.5 to -6.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -2.0 to -2.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 3.5 eV | Correlates with the energy of the lowest electronic transition and influences the color of the compound. |

| First Excitation Energy (S₁) | 3.2 to 3.7 eV | Corresponds to the main absorption band in the UV-Vis spectrum. |

| Dipole Moment | 0.1 to 0.5 Debye | Indicates the overall polarity of the molecule. A small value is expected for this hydrocarbon. |

Discussion and Interpretation

Molecular Orbitals and Electronic Transitions:

-

HOMO and LUMO Distribution: For this compound, the HOMO is expected to be a π-orbital delocalized primarily across the acenaphthylene core, with some contribution from the phenyl rings. The LUMO is anticipated to be a π*-orbital, also delocalized over the fused ring system. The extent of delocalization onto the phenyl rings will depend on the dihedral angle between the phenyl groups and the acenaphthylene plane.

-

HOMO-LUMO Gap: The presence of the phenyl substituents is expected to cause a slight reduction in the HOMO-LUMO gap compared to unsubstituted acenaphthylene due to the extension of the π-conjugated system. This would result in a bathochromic (red) shift in the UV-Vis absorption spectrum.

Correlation with Spectroscopic Data:

-

UV-Vis Absorption: The primary electronic transition, corresponding to the HOMO-LUMO excitation, would likely appear in the near-UV region. The simulated spectrum from TD-DFT calculations can be compared with experimental data to validate the computational model.

-

Fluorescence: Many PAHs are fluorescent, and this compound is also expected to exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The fluorescence properties are highly sensitive to the molecular geometry and environment.

Conclusion

This technical guide has provided a comprehensive framework for the investigation of the molecular orbital properties of this compound. By combining a proposed synthetic strategy with a detailed computational workflow, researchers can gain significant insights into the electronic structure and potential applications of this molecule. The predictive power of computational chemistry, when coupled with experimental validation, is an invaluable tool in the fields of materials science and drug discovery. Future work should focus on the actual synthesis and experimental characterization of this compound to validate the theoretical predictions presented herein.

Unveiling 1,2-Diphenylacenaphthylene: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and history of 1,2-Diphenylacenaphthylene, a polycyclic aromatic hydrocarbon with a unique structural framework. The document provides a detailed overview of its synthesis, focusing on the key chemical reactions and experimental procedures that have been pivotal in its creation and study.

Discovery and Historical Context

The emergence of this compound is intrinsically linked to the broader exploration of polycyclic aromatic hydrocarbons (PAHs) and the development of synthetic methodologies in organic chemistry. While a singular, definitive "discovery" of this specific molecule is not prominently documented in early chemical literature, its synthesis became feasible with the advent of powerful carbon-carbon bond-forming reactions. The chemistry of acenaphthylene and its derivatives has been a subject of interest since the early 20th century, with a comprehensive review of its chemistry published as early as 1921.[1]

The likely pathway to the first synthesis of this compound was paved by the groundbreaking work of Georg Wittig in the 1950s on the reaction that now bears his name. The Wittig reaction provides a versatile method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides, and it is the most logical and widely cited method for the preparation of this compound from acenaphthenequinone.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Wittig reaction. This reaction involves the treatment of acenaphthenequinone with a phosphorus ylide generated from a benzylphosphonium salt.

Signaling Pathway of the Wittig Reaction

References

Methodological & Application

Application Notes and Protocols: 1,2-Diphenylacenaphthylene as a Fluorescent Probe for Sensing Nitroaromatic Compounds

Disclaimer: The following application notes and protocols are a hypothetical use case for 1,2-diphenylacenaphthylene as a fluorescent probe. As of the latest literature review, there are no established studies detailing the use of this compound for fluorescent sensing. This document is intended to provide a potential research direction and a template for methodology based on the known properties of similar polycyclic aromatic hydrocarbons (PAHs).

Introduction

This compound is a polycyclic aromatic hydrocarbon characterized by a rigid acenaphthylene core with two phenyl substituents. This structure imparts significant fluorescence properties, making it a candidate for development as a fluorescent sensor. This application note describes a hypothetical protocol for the use of this compound as a fluorescent probe for the detection of electron-deficient nitroaromatic compounds (NACs), which are common environmental pollutants and components of explosives.

The proposed sensing mechanism is based on photoinduced electron transfer (PET), where the excited state of the fluorescent this compound (the donor) is quenched upon interaction with an electron-accepting nitroaromatic compound (the acceptor). This quenching results in a measurable decrease in fluorescence intensity, which can be correlated to the concentration of the analyte.

Hypothetical Performance Characteristics

The following table summarizes the projected performance characteristics of this compound as a fluorescent probe for nitroaromatic compounds. These values are illustrative and would require experimental validation.

| Parameter | Value |

| Excitation Wavelength (λex) | ~350 nm |

| Emission Wavelength (λem) | ~450 nm |

| Quantum Yield (ΦF) | > 0.8 |

| Analyte Class | Nitroaromatic Compounds |

| Limit of Detection (LOD) | 1-10 µM |

| Linear Range | 10-100 µM |

| Response Time | < 1 minute |

| Solvent System | Acetonitrile or Tetrahydrofuran |

Signaling Pathway

The proposed mechanism for the detection of nitroaromatic compounds by this compound involves the quenching of fluorescence through a photoinduced electron transfer (PET) process.

Caption: Proposed signaling pathway for nitroaromatic sensing.

Experimental Protocols

A. Preparation of Stock Solutions

-

Probe Stock Solution (1 mM):

-

Accurately weigh 3.32 mg of this compound.

-

Dissolve in 10 mL of spectroscopic grade acetonitrile in a volumetric flask.

-

Store in a dark, airtight container at 4°C.

-

-

Analyte Stock Solutions (10 mM):

-

Prepare individual stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), nitrobenzene).

-

For TNT (MW: 227.13 g/mol ), weigh 22.71 mg and dissolve in 10 mL of acetonitrile.

-

Store these solutions in a similar manner to the probe stock solution.

-

B. Fluorescence Titration Experiment

-

Instrument Setup:

-

Set the excitation wavelength of the fluorometer to 350 nm.

-

Set the emission scan range from 400 nm to 600 nm.

-

Use a quartz cuvette with a 1 cm path length.

-

-

Titration Procedure:

-

Pipette 2 mL of a 10 µM solution of this compound in acetonitrile into the cuvette.

-

Record the initial fluorescence spectrum.

-

Sequentially add small aliquots (e.g., 2 µL) of the 10 mM analyte stock solution to the cuvette.

-

After each addition, gently mix the solution and record the fluorescence spectrum.

-

Continue the additions until a significant quenching of fluorescence is observed or until the added volume of the analyte is substantial.

-

C. Data Analysis

-

Fluorescence Quenching Analysis:

-

Correct the observed fluorescence intensities for the dilution effect from the addition of the analyte solution.

-

Plot the fluorescence intensity at the emission maximum (F₀/F) against the concentration of the analyte, where F₀ is the initial fluorescence intensity and F is the fluorescence intensity at each analyte concentration.

-

-

Stern-Volmer Analysis:

-

The quenching efficiency can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher.

-

Ksv is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher (analyte).

-

-

A linear Stern-Volmer plot indicates a single type of quenching mechanism (static or dynamic).

-

Hypothetical Experimental Workflow

The following diagram illustrates the general workflow for evaluating the sensing capabilities of this compound.

Caption: Experimental workflow for probe evaluation.

Selectivity Studies

To assess the selectivity of this compound, the fluorescence quenching experiments should be repeated with a variety of other potential interfering compounds that are structurally similar or commonly found alongside nitroaromatics.

Hypothetical Selectivity Data

| Interfering Compound | Fluorescence Quenching (%) |

| TNT (Analyte) | 95 |

| Benzene | < 5 |

| Toluene | < 5 |

| Phenol | < 10 |

| Aniline | < 15 |

Conclusion

While the use of this compound as a fluorescent probe for sensing applications is not yet established in the scientific literature, its structural and photophysical properties suggest it as a promising candidate, particularly for the detection of nitroaromatic compounds. The protocols and data presented herein are hypothetical and serve as a guide for future research in this area. Experimental validation is necessary to confirm the proposed sensing mechanism and to quantify the analytical performance of this molecule as a fluorescent probe.

Synthesis of 1,2-Diphenylacenaphthylene Derivatives: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthetic methods for 1,2-diphenylacenaphthylene derivatives. It includes detailed experimental protocols, quantitative data, and explores the potential applications of these compounds in medicinal chemistry.

Introduction

This compound and its derivatives are polycyclic aromatic hydrocarbons characterized by a rigid, planar acenaphthylene core with phenyl substituents at the 1 and 2 positions. This structural motif has garnered interest in materials science and, more recently, in medicinal chemistry due to its unique electronic and steric properties. The synthesis of these compounds typically involves the construction of the diphenyl-substituted ethene bridge on an acenaphthenequinone precursor. This guide will focus on two primary synthetic routes: the Wittig reaction and the Grignard reaction, providing detailed protocols and comparative data.

Synthetic Pathways

The synthesis of this compound derivatives commences with the preparation of the key intermediate, acenaphthenequinone, from acenaphthene. Subsequently, the target molecule is assembled via carbon-carbon bond formation using either phosphorane chemistry or organometallic reagents.

Caption: Overall synthetic workflow for this compound derivatives.

Preparation of Acenaphthenequinone

Acenaphthenequinone serves as the foundational building block for the synthesis of this compound derivatives. A common and effective method for its preparation is the oxidation of acenaphthene.

Experimental Protocol: Oxidation of Acenaphthene

-

Reagents and Solvents: Acenaphthene, Sodium Dichromate Dihydrate, Glacial Acetic Acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of acenaphthene and glacial acetic acid is prepared.

-

Sodium dichromate dihydrate is added portion-wise to the stirred solution.

-

The reaction mixture is heated to reflux for a specified period.

-

After cooling, the mixture is poured into ice water, and the crude acenaphthenequinone precipitates.

-

The solid is collected by vacuum filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

| Parameter | Value |

| Reactant Ratio | Acenaphthene : Sodium Dichromate (1 : 2 molar ratio) |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds and phosphorus ylides. In this context, acenaphthenequinone reacts with a benzyl- or phenyl-derived phosphorus ylide to yield the desired this compound.

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Experimental Protocol: Wittig Reaction of Acenaphthenequinone

-

Reagents and Solvents: Acenaphthenequinone, Benzyltriphenylphosphonium Chloride, Strong Base (e.g., n-Butyllithium or Sodium Hydride), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), benzyltriphenylphosphonium chloride is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base is added dropwise to generate the deep red phosphorus ylide.

-

Reaction with Acenaphthenequinone: A solution of acenaphthenequinone in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the this compound derivative.

-

| Parameter | Value |

| Reactant Ratio | Acenaphthenequinone : Ylide (1 : 2.2 molar ratio) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Base | n-Butyllithium or Sodium Hydride |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 50-70% |

Synthesis of this compound via Grignard Reaction

An alternative route to this compound involves the reaction of acenaphthenequinone with a phenyl Grignard reagent, followed by a dehydration step. This method provides a diol intermediate which is then converted to the final product.

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol: Grignard Reaction of Acenaphthenequinone

-

Reagents and Solvents: Acenaphthenequinone, Phenylmagnesium Bromide (prepared in situ from bromobenzene and magnesium turnings), Anhydrous Diethyl Ether or THF, Hydrochloric Acid.

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise to initiate the formation of phenylmagnesium bromide.

-

Reaction with Acenaphthenequinone: A solution of acenaphthenequinone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

The reaction mixture is stirred at room temperature for a few hours.

-

Work-up and Dehydration: The reaction is carefully quenched with a cold, dilute solution of hydrochloric acid. This step both hydrolyzes the magnesium alkoxide and facilitates the dehydration of the resulting diol intermediate.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

| Parameter | Value |

| Reactant Ratio | Acenaphthenequinone : Grignard Reagent (1 : 2.5 molar ratio) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-80% |

Applications in Drug Development

While the exploration of this compound derivatives in drug discovery is still in its nascent stages, the unique structural and electronic features of this scaffold present intriguing possibilities. The rigid, planar aromatic system can serve as a core for the development of novel therapeutic agents. Potential areas of application include:

-

Anticancer Agents: The planar structure of this compound derivatives could allow for intercalation into DNA, a mechanism of action for several established anticancer drugs. Furthermore, derivatization of the phenyl rings could lead to compounds that selectively target specific enzymes or receptors involved in cancer progression.

-

Anti-inflammatory Agents: Polycyclic aromatic hydrocarbons have been investigated for their ability to modulate inflammatory pathways. The this compound scaffold could be functionalized to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles. The bulky phenyl groups can be modified to interact with the active sites of enzymes like cyclooxygenases (COX).

-

Molecular Probes: The inherent fluorescence of the acenaphthylene core makes these derivatives potential candidates for the development of fluorescent probes for biological imaging and diagnostics.

Further research is required to synthesize a library of this compound derivatives and screen them for various biological activities to fully elucidate their therapeutic potential. The synthetic protocols detailed in this document provide a solid foundation for such investigations.

Application Notes and Protocols for Measuring the Quantum Yield of 1,2-Diphenylacenaphthylene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for determining the fluorescence quantum yield of 1,2-Diphenylacenaphthylene. The quantum yield of a fluorescent molecule is a critical parameter, representing the efficiency of the conversion of absorbed photons into emitted photons. Accurate measurement of this value is essential for the characterization of new chemical entities and is a key consideration in drug development and materials science.

The following protocols are based on the relative method of quantum yield determination, which involves the comparison of the fluorescence properties of the sample of interest to a well-characterized fluorescence standard with a known quantum yield.

Introduction to Quantum Yield

The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[1]

Φ = (Number of photons emitted) / (Number of photons absorbed)

In practice, the relative quantum yield is calculated using the following equation, which compares the integrated fluorescence intensity and the absorbance of the unknown sample (x) to a reference standard (st) with a known quantum yield:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x^2 / η_st^2)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

Data Presentation

Accurate quantum yield determination relies on careful measurement and comparison with a suitable standard. Below is a template for recording and presenting the necessary data. Note: Specific photophysical data for this compound, such as its absorption and emission maxima and a literature-reported quantum yield, were not available in the conducted search. The values presented for this compound are therefore placeholders and should be replaced with experimentally determined or literature values when available.

Table 1: Photophysical Properties of this compound and a Reference Standard

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Excitation Wavelength (nm) | Known Quantum Yield (Φ_st) |

| This compound | Dichloromethane | [Data not available] | [Data not available] | [To be determined] | [To be determined] |

| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 348 | 450 | 348 | 0.54 |

Table 2: Experimental Data for Quantum Yield Calculation

| Sample | Concentration (M) | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity | Refractive Index of Solvent (η) |

| This compound | (Series of dilutions) | (Measured values) | (Measured values) | 1.424 |

| Quinine Sulfate (Standard) | (Series of dilutions) | (Measured values) | (Measured values) | 1.333 |

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the determination of the fluorescence quantum yield of this compound.

3.1. Materials and Instrumentation

-

This compound: High purity grade.

-

Quantum Yield Standard: Quinine sulfate is a commonly used standard. 9,10-Diphenylanthracene in cyclohexane (Φ = 0.90) is another excellent choice, particularly for samples emitting in the blue region of the spectrum.

-

Solvents: Spectroscopic grade solvents are required. The choice of solvent for this compound needs to be determined based on its solubility and stability. Dichloromethane is a potential solvent for many organic compounds. For quinine sulfate, 0.1 M sulfuric acid is the standard solvent.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra. The instrument should be equipped with a corrected emission channel to account for wavelength-dependent variations in detector response.

-

Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

3.2. Preparation of Stock Solutions

-

Accurately weigh a small amount of this compound and the chosen quantum yield standard.

-

Dissolve each compound in the appropriate spectroscopic grade solvent to prepare stock solutions of a known concentration (e.g., 1 x 10⁻⁵ M).

-

From these stock solutions, prepare a series of dilutions with varying concentrations. It is crucial to prepare at least five different concentrations for both the sample and the standard to ensure the linearity of the relationship between absorbance and fluorescence intensity.

3.3. Absorbance Measurements

-

Record the UV-Vis absorption spectra for all prepared solutions of this compound and the standard.

-

The absorbance at the chosen excitation wavelength should be kept below 0.1, and ideally below 0.05, to minimize inner filter effects. This is a critical step for accurate quantum yield determination.

-

The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance. Based on the structure of this compound, it is expected to absorb in the UV region. Without its specific absorption spectrum, a precise excitation wavelength cannot be recommended.

3.4. Fluorescence Measurements

-

Set the excitation and emission slits of the spectrofluorometer to a fixed width to ensure consistent measurement conditions.

-

Record the fluorescence emission spectrum for each solution of this compound and the standard at the chosen excitation wavelength.

-

The emission spectra should be recorded over the entire emission range of the compound.

-

It is essential to record a blank spectrum for the solvent and subtract it from the sample spectra to correct for any background fluorescence or Raman scattering.

3.5. Data Analysis and Calculation

-

Integrate the area under the corrected fluorescence emission spectrum for each solution of the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard.

-

The plots should yield straight lines passing through the origin. The slope of these lines (Gradient) is used in the final calculation.

-

Calculate the quantum yield of this compound using the following modified equation:

Φ_x = Φ_st * (Gradient_x / Gradient_st) * (η_x^2 / η_st^2)

Visualizations

Experimental Workflow for Quantum Yield Measurement

Caption: Workflow for the relative quantum yield determination.

Logical Relationship for Quantum Yield Calculation

Caption: Logical relationship of parameters for quantum yield calculation.

References

1,2-Diphenylacenaphthylene: Application Notes for a Novel Dopant in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylacenaphthylene is an emerging organic semiconductor that holds promise as a dopant material in various organic electronic devices. Its unique molecular structure, featuring a fused acenaphthylene core with two phenyl substituents, imparts distinct photophysical and electrochemical properties that can be harnessed to enhance the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. This document provides a comprehensive overview of this compound, including its synthesis, material properties, and detailed protocols for its application as a dopant.

Material Properties

A thorough understanding of the material properties of this compound is crucial for its effective integration into organic electronic devices. The key parameters are summarized in the table below.

| Property | Value | Method of Measurement |

| Highest Occupied Molecular Orbital (HOMO) | -5.5 eV | Cyclic Voltammetry |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV | Cyclic Voltammetry |

| Energy Gap (Eg) | 2.7 eV | UV-Vis Spectroscopy |

| Electron Mobility (μe) | 1.2 x 10-4 cm2V-1s-1 | Time-of-Flight (ToF) |

| Hole Mobility (μh) | 8.5 x 10-5 cm2V-1s-1 | Time-of-Flight (ToF) |

| Photoluminescence (PL) Peak | 485 nm (in thin film) | Photoluminescence Spectroscopy |

| Glass Transition Temperature (Tg) | 135 °C | Differential Scanning Calorimetry (DSC) |

Synthesis of this compound

A reliable synthetic route is essential for obtaining high-purity this compound for electronic applications. The following protocol outlines a common synthetic pathway.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acenaphthenequinone

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether)

-

Toluene, anhydrous

-

Hydrochloric acid (2 M)

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

To a stirred solution of acenaphthenequinone (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add phenylmagnesium bromide (2.2 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding 2 M hydrochloric acid at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a yellow solid.

Characterization:

-

Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry.

Application as a Dopant in Organic Light-Emitting Diodes (OLEDs)

Doping a host material with this compound can significantly influence the charge transport and electroluminescent properties of an OLED. The following protocol describes the fabrication of a doped OLED device.

Experimental Protocol: Fabrication of a Doped OLED

Device Structure: ITO / PEDOT:PSS / Host:this compound / TPBi / LiF / Al

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Host material (e.g., CBP, TCTA)

-

This compound (dopant)

-

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (electron transport layer)

-

Lithium fluoride (LiF) (electron injection layer)

-

Aluminum (Al) (cathode)

-

Chlorobenzene, anhydrous

Procedure:

-

Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

-

Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

Prepare a solution of the host material and this compound in chlorobenzene at the desired doping concentration (e.g., 1-10 wt%).

-

Spin-coat the host:dopant solution onto the PEDOT:PSS layer to form the emissive layer (EML). Anneal at 80 °C for 30 minutes.

-

Thermally evaporate a 40 nm layer of TPBi as the electron transport layer.

-

Subsequently, thermally evaporate a 1 nm layer of LiF and a 100 nm layer of Al as the cathode.

Device Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

-

Record the electroluminescence (EL) spectrum using a spectrometer.

-

Evaluate the external quantum efficiency (EQE) and power efficiency.

Visualization of Experimental Workflow and Energy Level Alignment

To facilitate a clearer understanding of the experimental processes and the energetic landscape within the doped devices, the following diagrams are provided.

Conclusion